tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Reactants: LiHMDS (1.6 g, 9.6 mmol), toluene (20 mL), Pd2(dba)3.CHCl3 (50 mg, 0.05 mmol), P(tBu)3.HBF4 (40 mg, 0.14 mmol), 2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (1.5 g, 4.6 mmol).
Procedure: The reactants are added to a 100 mL round bottom flask. After degassing, the mixture is stirred at room temperature overnight. The reaction mixture is then diluted with ether and poured into dilute HCl (aq). The ether layer is discarded, the aqueous layer is basified with NH4OH, and extracted with EtOAc.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as Pd/C.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Hydrogenation using Pd/C in ethanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield fully saturated compounds .
Scientific Research Applications
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino groups allow it to form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can affect biological pathways and processes, making it useful in research focused on enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-aminophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which includes both an amino group and a tert-butyl ester group. This combination allows for unique interactions with biological targets and makes it a valuable compound for research in various fields.
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(4-aminophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,16-17H2,1-3H3 |
InChI Key |
XKHYYWUOAASORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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